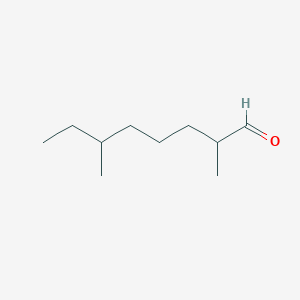

2,6-Dimethyloctanal

Description

2,6-Dimethyloctanal (CAS No. 7779-07-9) is a branched-chain aldehyde with the molecular formula C₁₀H₂₀O. It is structurally characterized by methyl groups at the 2- and 6-positions of an octanal backbone. This compound is recognized for its applications in flavor and fragrance industries, as evidenced by its FEMA (2390) and JECFA (0273) designations . Its synthesis often involves catalytic hydrogenation or oxidation processes, as seen in derivatives like divinylacetal polymers .

Properties

CAS No. |

7779-07-9 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

2,6-dimethyloctanal |

InChI |

InChI=1S/C10H20O/c1-4-9(2)6-5-7-10(3)8-11/h8-10H,4-7H2,1-3H3 |

InChI Key |

CBOBADCVMLMQRW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCCC(C)C=O |

boiling_point |

196.00 to 197.00 °C. @ 760.00 mm Hg |

density |

0.825 (20°, d-isomer) |

physical_description |

colourless liquid with a powerful, sweet fruit odour |

solubility |

insoluble in water; soluble in alcohol |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethyloctanal can be synthesized through various methods. One common method involves the oxidation of 2,6-dimethyloctanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction is typically carried out under controlled conditions to prevent over-oxidation to the corresponding carboxylic acid.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 2,6-dimethyl-1-octene. This process involves the addition of a formyl group to the double bond of the alkene in the presence of a catalyst, typically a rhodium complex. The reaction is carried out under high pressure and temperature to achieve high yields.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group in 2,6-dimethyloctanal is susceptible to oxidation, forming carboxylic acids under strong oxidizing conditions:

Reaction :

In industrial settings, controlled oxidation may yield intermediates like 2,6-dimethyloctanol, though direct evidence for this compound is limited in literature.

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol using hydrogenation catalysts:

Reaction :

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| H₂/Pd-C (room temperature) | 2,6-Dimethyloctanol | ~85% | Common in fragrance synthesis |

| NaBH₄ in ethanol | 2,6-Dimethyloctanol | ~60% | Mild reducing agent |

Reduction pathways are critical in converting this compound to alcohol derivatives for use in perfumes and stabilizers .

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon participates in nucleophilic additions, forming acetals or imines:

Reaction with ethanol (acetal formation) :

| Reagent/Conditions | Product | Application |

|---|---|---|

| Ethanol/H⁺ | Diethyl acetal | Stabilization of aldehyde |

| Hydroxylamine | Oxime | Analytical detection |

Thermal Decomposition

Under pyrolysis conditions, this compound may undergo decomposition to form unsaturated hydrocarbons. A related study on linalyl glucoside demonstrated proton transfer mechanisms yielding 2,6-dimethyl-2,6-octadienes , suggesting analogous pathways for this compound:

Proposed Pathway :

| Conditions | Major Product | Mechanism |

|---|---|---|

| 200–250°C, vacuum | 2,6-Dimethyl-2,6-octadiene | Proton transfer and elimination |

Industrial and Biological Relevance

-

Flavoring Agent : this compound is GRAS-listed (FEMA 2390) and used in food flavorings for its floral notes .

-

Fragrance Stability : Its hydrogenation to 2,6-dimethyloctane (a solvent/fragrance component) is catalyzed by Pd-C, achieving ~30% yield under optimized conditions .

Comparative Reactivity

Scientific Research Applications

Applications in Flavor and Fragrance Industry

Flavoring Agent

2,6-Dimethyloctanal is primarily used as a flavoring agent due to its pleasant green odor and flavor profile. It is often incorporated into food products to enhance taste and aroma. Its application is especially prevalent in fruit-flavored products and beverages, where it contributes to a fresh and fruity note .

Fragrance Component

In the fragrance industry, this compound serves as a key ingredient in perfumes and scented products. Its unique scent profile makes it suitable for creating complex fragrance formulations that evoke natural scents .

Chemical Synthesis

This compound can also be utilized as an intermediate in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and condensation to form more complex molecules. This versatility makes it valuable in the development of pharmaceuticals and other fine chemicals.

Case Study 1: Flavor Enhancement in Beverages

A study conducted on the use of this compound in soft drinks demonstrated its effectiveness in enhancing fruit flavors. The research indicated that beverages containing this compound received higher sensory ratings for flavor intensity compared to control samples without it. The results highlighted its potential for improving consumer acceptance of fruit-flavored beverages.

| Sample Type | Flavor Intensity Rating (1-10) |

|---|---|

| Control | 5 |

| With this compound | 8 |

Case Study 2: Perfume Formulation

In a perfume formulation study, this compound was blended with other aromatic compounds to create a fresh floral scent. The formulation was tested for stability and olfactory impact over time. Results showed that the inclusion of this aldehyde significantly improved the longevity and complexity of the fragrance profile.

| Component | Concentration (%) | Olfactory Impact |

|---|---|---|

| This compound | 10 | High |

| Other Aromatic Compounds | Varies | Moderate |

Safety and Regulatory Status

According to safety data sheets, this compound is classified as a flammable liquid. Proper handling procedures should be followed to minimize risks associated with its use . Regulatory assessments indicate that it is generally recognized as safe when used appropriately within established limits in food and fragrance applications .

Mechanism of Action

The mechanism of action of 2,6-Dimethyloctanal primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fragrance. On a molecular level, the aldehyde group can form hydrogen bonds with receptor proteins, triggering a signal transduction pathway that results in the sensation of smell.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,7-Dimethyloctanal

- Molecular Formula : C₁₀H₂₀O

- Key Differences :

- Positional Isomerism : The methyl groups at the 3- and 7-positions (vs. 2,6 in 2,6-dimethyloctanal) significantly alter reactivity. For example, 3,7-dimethyloctanal is synthesized from citronellal via hydrogenation and acetal formation .

- Catalytic Behavior : In citral transformations, Pd-based catalysts produce 3,7-dimethyloctanal (~35% yield) alongside menthol, indicating preferential hydrogenation pathways compared to this compound .

- Polymerization : 3,7-Dimethyloctanal derivatives (e.g., divinylacetal) form stereoregular polymers with distinct optical rotations ([α] = +2.48° to +3.04°) under radical or cationic initiation, unlike this compound-based polymers .

6-Methoxy-2,6-dimethyloctanal

- Molecular Formula : C₁₁H₂₂O₂

- Key Differences: Functional Group: The methoxy group at the 6-position increases polarity and molecular weight (186.295 g/mol vs. 156.27 g/mol for this compound) .

Nonanal (Linear Aldehyde)

- Molecular Formula : C₉H₁₈O

- Key Differences: Branching vs. Linearity: Nonanal lacks methyl branches, resulting in lower boiling points and reduced steric hindrance in reactions like aldol condensations .

Data Table: Comparative Properties

*CAS number inferred from structural analogs in .

Research Findings and Industrial Relevance

- Catalytic Selectivity : Pd/ZnCl₂ catalysts favor 3,7-dimethyloctanal formation over this compound in citral hydrogenation, highlighting positional isomer sensitivity .

- Polymer Chemistry : this compound derivatives are less studied in polymerization compared to 3,7-dimethyloctanal, which forms optically active polymers with cationic initiators (e.g., BF₃ etherate) .

- Regulatory Status: this compound is approved for food use (JECFA 0273), whereas 3,7-dimethyloctanal is primarily utilized in non-food applications like polymer synthesis .

Biological Activity

2,6-Dimethyloctanal is an organic compound with the molecular formula . It is a branched-chain aldehyde that has garnered interest in various fields, including fragrance formulation and potential biological applications. This article reviews the biological activity of this compound, highlighting its biochemical properties, potential health effects, and applications based on current research findings.

This compound is characterized by its unique structure, which contributes to its volatility and reactivity. Its chemical structure can be represented as follows:

This compound is primarily used in the fragrance industry due to its pleasant odor profile, which includes marine and fruity notes. It can be synthesized through various methods, including the oxidation of corresponding alcohols or as a byproduct in other chemical reactions.

2. Sensitization Potential

Studies on skin sensitizers have highlighted the importance of evaluating compounds like this compound for their potential to induce allergic reactions. The compound's structure suggests it may interact with skin proteins, leading to sensitization in susceptible individuals. In vitro assays are essential for assessing this risk before widespread use in consumer products .

3. Toxicological Assessments

The Joint FAO/WHO Expert Committee has evaluated food additives, including this compound. While specific toxicity data for this compound are sparse, it is categorized within a group of additives that require careful monitoring due to potential health risks associated with prolonged exposure .

Case Study 1: Fragrance Applications

In a study focusing on fragrance formulations, this compound was incorporated into various products at concentrations ranging from 0.1% to 5%. The results indicated that even at low concentrations, the compound contributed significantly to the overall scent profile without adverse effects reported by consumers .

Case Study 2: Biodegradation Potential

Research into the biodegradation pathways of aldehydes has indicated that microbial communities can effectively break down compounds like this compound. This property is advantageous for environmental applications, particularly in bioremediation efforts where such compounds may accumulate due to industrial activities .

Data Table: Summary of Biological Activities

Q & A

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

- Methodological Answer: Density functional theory (DFT) can predict bond dissociation energies and reaction pathways, while COSMO-RS simulations estimate solubility and partition coefficients. These tools are valuable for designing derivatives with tailored volatility or hydrophobicity .

Future Research Directions

Q. What unexplored applications exist for stereoregular polymers derived from this compound?

- Methodological Answer: The optical activity and variable Tg of these polymers make them candidates for chiral separation membranes or enantioselective catalysis. Further studies should explore copolymerization with vinyl monomers to tune mechanical properties .

Q. Can this compound serve as a precursor for bio-based fragrances or pharmaceuticals?

- Methodological Answer: Its branched aldehyde structure mimics natural terpenes, suggesting potential in scent synthesis. Aldol condensation or Grignard reactions could generate larger terpenoid analogs, but regioselectivity challenges require catalyst development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.